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molecular formula C12H7F2NO2 B8468408 2,2'-Difluoro-3-nitro-biphenyl

2,2'-Difluoro-3-nitro-biphenyl

Cat. No. B8468408
M. Wt: 235.19 g/mol
InChI Key: DFFZWHBUJGTZBV-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a suspension of 2,2′-difluoro-3-nitro-biphenyl (100 mg, 0.36 mmol) in methanol (5 mL) were added a 3N aqueous HCl solution (7.23 mL, 21.7 mmol) and Zn powder (426 mg, 6.51 mmol). The mixture was stirred 4 h at RT. The reaction mixture was concentrated and neutralized with saturated aqueous NaHCO3 solution, then diluted with an equal volume of water and extracted (×3) with CH2Cl2. The combined organics were dried (Phase Separator) and concentrated in vacuo to give the title compound. MS (LC-MS): 206 [M+H]+; tR (HPLC conditions k): 3.30 min.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
426 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17].Cl>CO.[Zn]>[F:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=C(C=CC=C1[N+](=O)[O-])C1=C(C=CC=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.23 mL
Type
reactant
Smiles
Cl
Name
Quantity
426 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 4 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with an equal volume of water
EXTRACTION
Type
EXTRACTION
Details
extracted (×3) with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined organics were dried (Phase Separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=CC=C1N)C1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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